1-(4-{4-[(2-METHYL-3-FURYL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE
Overview
Description
1-(4-{4-[(2-METHYL-3-FURYL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE is a complex organic compound that features a furoyl group, a piperazine ring, and a phenyl group
Mechanism of Action
Target of Action
Based on its structure, it may interact with proteins or enzymes that have affinity for its functional groups .
Mode of Action
Compounds with similar structures, such as oximes and hydrazones, are known to react with aldehydes and ketones . The nitrogen in these compounds acts as a nucleophile, reacting with the partially positive carbon in the carbonyl group . This reaction forms an oxime or hydrazone in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Based on its potential reactivity with carbonyl groups, it may interfere with metabolic pathways involving aldehydes and ketones .
Result of Action
Its potential to form oximes or hydrazones with aldehydes and ketones could result in modifications to proteins or other biomolecules, potentially altering their function .
Action Environment
The action of 1-{4-[4-(2-methyl-3-furoyl)-1-piperazinyl]phenyl}ethanone can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the formation of oximes and hydrazones is acid-catalyzed , so the pH of the environment could significantly impact the compound’s reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{4-[(2-METHYL-3-FURYL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction times, and ensuring high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-{4-[(2-METHYL-3-FURYL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, using reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(4-{4-[(2-METHYL-3-FURYL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 1-{4-[4-(2-methyl-3-furoyl)-1-piperazinyl]phenyl}propanone
- 1-{4-[4-(2-methyl-3-furoyl)-1-piperazinyl]phenyl}butanone
Uniqueness
1-(4-{4-[(2-METHYL-3-FURYL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-[4-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]phenyl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-13(21)15-3-5-16(6-4-15)19-8-10-20(11-9-19)18(22)17-7-12-23-14(17)2/h3-7,12H,8-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNXSCWLDGKWDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.